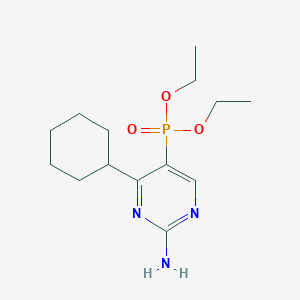
Ethynesulfenic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethynesulfenic acid is an organosulfur compound with the molecular formula C₂H₂OS It is characterized by the presence of a sulfenic acid group (-SOH) attached to an ethyne (acetylene) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethynesulfenic acid typically involves the reaction of acetylene with sulfur-containing reagents. One common method is the reaction of acetylene with sulfur monochloride (S₂Cl₂) under controlled conditions. The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl₄) at low temperatures to prevent decomposition.
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its limited commercial applications and the challenges associated with its stability. Most preparations are conducted on a laboratory scale for research purposes.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form sulfinic and sulfonic acids. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reduction of this compound can yield thiols or sulfides, depending on the reducing agent used. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: The sulfenic acid group can participate in nucleophilic substitution reactions, where the -SOH group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: H₂O₂, KMnO₄, and other strong oxidizers.
Reduction: LiAlH₄, NaBH₄, and other hydride donors.
Substitution: Halides, amines, and other nucleophiles under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfinic acids (RSO₂H) and sulfonic acids (RSO₃H).
Reduction: Thiols (RSH) and sulfides (RSR’).
Substitution: Various substituted sulfenic acid derivatives.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex sulfur-containing compounds. Its unique reactivity makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology: While direct biological applications are limited, derivatives of ethynesulfenic acid may have potential as bioactive molecules or probes for studying sulfur-related biochemical processes.
Medicine: Research into sulfenic acid derivatives has shown promise in developing new therapeutic agents, particularly in the field of antimicrobial and anticancer drugs.
Industry: Although not widely used industrially, this compound and its derivatives could find applications in materials science, particularly in the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of ethynesulfenic acid involves its ability to act as both an electrophile and a nucleophile. The sulfenic acid group (-SOH) can undergo nucleophilic attack, leading to the formation of various products depending on the reacting species. Additionally, the ethyne moiety can participate in reactions typical of alkynes, such as addition and cycloaddition reactions.
Molecular Targets and Pathways:
Electrophilic Reactions: The -SOH group can react with nucleophiles such as amines and thiols.
Nucleophilic Reactions: The ethyne moiety can undergo addition reactions with electrophiles such as halogens and acids.
Comparison with Similar Compounds
Ethynesulfenic acid can be compared with other sulfenic acids and related sulfur-containing compounds:
Methanesulfenic Acid (CH₃SOH): Similar in structure but with a methyl group instead of an ethyne. It is more stable and has been studied more extensively.
Ethanesulfenic Acid (C₂H₅SOH): Contains an ethyl group instead of an ethyne. It is also more stable and commonly used in various applications.
Sulfinic Acids (RSO₂H) and Sulfonic Acids (RSO₃H): These are oxidation products of sulfenic acids and are more stable. They are widely used in industrial and pharmaceutical applications.
Uniqueness: this compound is unique due to the presence of both a sulfenic acid group and an ethyne moiety, which imparts distinct reactivity and potential for diverse chemical transformations.
Properties
CAS No. |
121564-25-8 |
|---|---|
Molecular Formula |
C2H2OS |
Molecular Weight |
74.10 g/mol |
IUPAC Name |
hydroxysulfanylethyne |
InChI |
InChI=1S/C2H2OS/c1-2-4-3/h1,3H |
InChI Key |
WVPHPPBOCBKHCG-UHFFFAOYSA-N |
Canonical SMILES |
C#CSO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tetrachloro[(trimethylsilyl)methylidene]tungsten](/img/structure/B14290543.png)





![3-[2-(Naphthalen-1-yl)ethenyl]-2H-1-benzopyran-2-one](/img/structure/B14290575.png)

![N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14290584.png)


![1-[4-(Dimethylamino)phenyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14290613.png)
